3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea
描述
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-13-3-10-19(23-22-13)28-16-7-5-15(6-8-16)24(2)20(25)21-14-4-9-17-18(11-14)27-12-26-17/h3-11H,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVLAOSYYXBHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea typically involves multiple steps. One common route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting a suitable precursor with reagents such as oxalyl chloride and N,N-dimethylformamide in dichloromethane.
Introduction of the phenylurea structure: This step involves the reaction of the benzo[d][1,3]dioxole derivative with an isocyanate compound under controlled conditions.
Attachment of the pyridazinyl group: The final step includes the reaction of the intermediate with 6-methylpyridazine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: The phenylurea structure can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学研究应用
3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its effects on various biological systems and its potential as a therapeutic agent.
作用机制
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea involves its interaction with specific molecular targets:
相似化合物的比较
Key Comparison :
Research Findings and Implications
- Benzodioxol Group : Enhances stability and bioavailability, as seen in emrusolmine’s CNS activity .
- Pyridazine vs. Pyridine : The pyridazine ring’s nitrogen atoms may improve water solubility compared to pyridine derivatives but reduce membrane permeability .
- Methyl Substitutent : The 6-methyl group on pyridazine could mitigate steric hindrance during target binding compared to bulkier groups like trifluoromethyl .
Notes
- Contradictions/Gaps : Direct pharmacological data for the target compound are absent; comparisons rely on structural analogs.
- Synthesis : While methods for similar compounds exist (), optimizing yield and purity for the target compound may require tailored conditions .
生物活性
The compound 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for its application in drug development, particularly in targeting specific diseases.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 365.40 g/mol. The structure features a benzodioxole moiety, which is known for its pharmacological properties, and a pyridazine derivative that may enhance bioactivity.
Biological Activity Overview
Research has indicated that compounds similar to this structure exhibit various biological activities, including:
- Antitumor Activity : Many derivatives of benzodioxole and urea have shown promising antitumor effects. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds containing the benzodioxole structure often possess anti-inflammatory properties. This may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
- Antimicrobial Properties : The presence of heterocycles like pyridazine can enhance the antimicrobial activity of compounds. Similar derivatives have been found effective against various bacterial strains and fungi .
Antitumor Activity
A study examining structurally similar urea derivatives reported significant inhibition of tumor growth in vitro and in vivo. The mechanism involved the downregulation of key signaling pathways associated with cell survival and proliferation. For example, one derivative was shown to inhibit the BRAF(V600E) mutation, which is prevalent in melanoma cases .
Anti-inflammatory Studies
In a comparative analysis of several benzodioxole derivatives, it was found that certain modifications led to enhanced inhibition of inflammatory markers in cell cultures. These findings suggest that the incorporation of specific functional groups can optimize the anti-inflammatory effects of the compound .
Data Table: Summary of Biological Activities
| Biological Activity | Related Compounds | Mechanism of Action |
|---|---|---|
| Antitumor | Urea derivatives | Inhibition of BRAF(V600E), apoptosis induction |
| Anti-inflammatory | Benzodioxole derivatives | Inhibition of COX-2, reduction of cytokines |
| Antimicrobial | Pyridazine derivatives | Disruption of bacterial cell wall synthesis |
常见问题
Q. What synthetic methodologies are recommended for synthesizing 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea, and how can reaction conditions be optimized?
Answer: The synthesis typically involves sequential coupling reactions. Key steps include:
- Step 1: Formation of the pyridazin-3-yloxy-phenyl intermediate via nucleophilic aromatic substitution (e.g., reacting 6-methylpyridazin-3-ol with 4-fluoro-nitrobenzene using K₂CO₃ in DMF at 80°C) .
- Step 2: Reduction of the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C).
- Step 3: Urea bridge formation by reacting the amine with 3-(2H-1,3-benzodioxol-5-yl)-1-methyl isocyanate under anhydrous conditions in THF .
Optimization Strategies:
Q. What analytical techniques are essential for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., benzodioxol methylene protons at δ ~5.9–6.1 ppm; pyridazine protons at δ ~8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS):
- ESI+ mode to validate molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₉N₄O₄: 409.1284) .
- X-ray Crystallography:
Q. How can solubility and stability be evaluated for in vitro assays?
Answer:
- Solubility Testing:
- Stability Assessment:
- Incubate at 37°C for 24–72 hours. Analyze degradation products using LC-MS (C18 column, 0.1% formic acid/acetonitrile) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Answer:
- Enzyme Inhibition:
- Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays (IC₅₀ determination) .
- Cytotoxicity:
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Compare to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this urea derivative?
Answer:
- Modification Strategies:
- Vary substituents on the benzodioxol (e.g., halogenation) and pyridazine (e.g., methyl → ethyl) .
- Replace urea with thiourea or amide groups to assess hydrogen-bonding effects .
- Assay Design:
Q. What computational approaches aid in predicting binding modes and pharmacokinetic properties?
Answer:
Q. How should crystallographic data contradictions (e.g., twinning, disorder) be resolved?
Answer:
- Data Collection:
- Disorder Handling:
Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity studies?
Answer:
- PK Profiling:
- Administer IV/PO doses in Sprague-Dawley rats. Collect plasma at 0.5–24 hours post-dose. Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL) .
- Toxicology:
- Conduct 14-day repeat-dose studies. Monitor liver/kidney biomarkers (ALT, creatinine) and histopathology .
Q. How can analytical methods be validated for purity and degradation analysis?
Answer:
- Forced Degradation:
- Validation Parameters:
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
